N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c1-22-10-11(12-4-2-3-5-13(12)22)8-15(24)19-9-14-20-21-16-17(25)18-6-7-23(14)16/h2-7,10H,8-9H2,1H3,(H,18,25)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFXMSGGEDSCAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NN=C4N3C=CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrazine core, which is achieved through cyclization reactions involving appropriate precursors. The indole moiety is then introduced via a coupling reaction, often facilitated by palladium-catalyzed cross-coupling techniques. The final step involves the acylation of the intermediate product to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistency and reducing waste.
Chemical Reactions Analysis
Types of Reactions
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the triazolopyrazine ring can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of a nitro group results in an amine.
Scientific Research Applications
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s luminescent properties make it useful in the development of optoelectronic devices and sensors.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The triazolopyrazine ring may interact with metal ions or hydrogen bond donors/acceptors, while the indole moiety can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and related triazolopyrazine derivatives:
Key Research Findings
Receptor Selectivity: The target compound’s 8-hydroxy group may reduce adenosine receptor affinity compared to 8-chloro analogs (e.g., Ki = 2–50 nM for A1/A2A in chloro derivatives) but improve solubility (LogP ~2.1 vs. 4.5 in chloro analogs) . The 1-methylindole substituent likely enhances CNS penetration compared to phenyl-triazole analogs (LogP 2.1 vs. 1.9) , though this requires experimental validation.
Synthetic Challenges :
- Hydroxy-substituted triazolopyrazines (as in the target compound) are less stable under acidic conditions than chloro or piperidinyl derivatives, complicating large-scale synthesis .
Biological Implications :
- Methylsulfanylphenyl analogs (e.g., compound) exhibit moderate A2A receptor binding (Ki ~15 nM) , suggesting that bulkier substituents at position 8 may hinder receptor interactions compared to smaller groups like hydroxy or chloro.
Biological Activity
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by a triazolo-pyrazine core and an indole moiety. Its molecular formula is , with a molecular weight of approximately 284.33 g/mol. The presence of the 8-hydroxy group enhances its solubility and interaction with biological targets.
Research indicates that this compound may act as a selective antagonist of the neurokinin-3 (NK3) receptor. This receptor is known to play a pivotal role in various physiological processes such as pain perception and reproductive functions. Antagonism of NK3 receptors has been linked to potential therapeutic effects in conditions like anxiety and depression.
1. Anticancer Activity
The compound has shown promising results in preclinical studies for its anticancer properties. It exhibits significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 12.50 |
| NCI-H460 (Lung) | 42.30 |
| Hep-2 (Laryngeal) | 17.82 |
These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
2. Antibacterial Activity
This compound has also demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Case Studies
Case Study 1: Neurokinin Receptor Antagonism
In a study evaluating the effects of various NK3 receptor antagonists, this compound exhibited high selectivity for the NK3 receptor compared to other neurokinin receptors. This selectivity is crucial for minimizing side effects associated with broader receptor antagonism.
Case Study 2: Cytotoxicity in Cancer Models
A recent investigation assessed the cytotoxicity of this compound in several cancer models. The results indicated that it significantly reduced cell viability in MCF7 and NCI-H460 cell lines at concentrations lower than those required for conventional chemotherapeutic agents, suggesting its potential as a novel anticancer therapeutic agent .
Q & A
Q. Key Table: Comparison of Synthesis Protocols
| Reagent System | Temperature/Time | Yield (%) | Reference |
|---|---|---|---|
| CDI/DMF | 100°C, 1 hr | 60–75 | |
| POCl3 | Reflux, 6 hr | 50–65 | |
| Benzylhydrazine | RT, 24 hr | 40–55 |
How should unstable intermediates be purified during synthesis?
Basic
Unstable intermediates (e.g., chlorinated triazolopyrazinones) are often used directly without purification. Techniques include:
- TLC monitoring (silica gel, ethyl acetate/hexane) to confirm reaction completion .
- Quick processing under inert atmospheres to prevent decomposition.
- Recrystallization from DMF/i-propanol mixtures for stable solids .
What spectroscopic methods validate the structure of this compound?
Q. Basic
- 1H/13C NMR : Confirm substitution patterns (e.g., indole C3 methyl, triazole C8 hydroxyl) .
- IR Spectroscopy : Detect carbonyl (1650–1700 cm⁻¹) and hydroxyl (3200–3500 cm⁻¹) stretches .
- Mass Spectrometry (ES-MS) : Verify molecular weight (e.g., M⁺ at m/z 378.36 for related analogs) .
How can reaction yields be optimized for triazolo[4,3-a]pyrazine derivatives?
Q. Advanced
- Design of Experiments (DoE) : Systematically vary temperature, solvent (DMF vs. dioxane), and stoichiometry .
- Catalytic Additives : Use triethylamine to neutralize HCl in POCl3-mediated cyclizations .
- Microwave-Assisted Synthesis : Reduce reaction times from 24 hr to 2–4 hr for hydrazine condensations .
How to resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. in vivo efficacy)?
Q. Advanced
- Metabolic Stability Assays : Check hepatic microsome degradation to explain poor in vivo activity .
- Solubility Optimization : Modify polar groups (e.g., replace methyl with hydroxyethyl) to enhance bioavailability .
- Target Engagement Studies : Use SPR or cellular thermal shift assays (CETSA) to confirm binding to Topo II .
What strategies improve pharmacokinetic properties of triazolo-pyrazine analogs?
Q. Advanced
Q. Table: SAR Modifications and Effects
| Modification | Effect on PK | Reference |
|---|---|---|
| C8 hydroxyl → methoxy | ↑ Metabolic stability | |
| Indole → benzimidazole | ↑ Solubility, ↓ cytotoxicity |
How to computationally model the interaction of this compound with biological targets?
Q. Advanced
- Docking Studies : Use AutoDock Vina to predict binding to adenosine receptors (A1/A2A) .
- DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces for reactivity insights .
- MD Simulations : Assess stability of ligand-Topo II complexes over 100 ns trajectories .
What are the challenges in scaling up synthesis from mg to gram scale?
Q. Advanced
- Exothermic Reactions : Control reflux conditions to avoid decomposition (e.g., POCl3 reactions) .
- Column Chromatography Alternatives : Use precipitation (e.g., water addition) for bulk purification .
- Flow Chemistry : Adopt continuous-flow systems for safer handling of hazardous reagents (e.g., CDI) .
How to confirm the mechanism of action for anticancer activity?
Q. Advanced
- Topo II Inhibition Assays : Measure DNA relaxation via agarose gel electrophoresis .
- Apoptosis Markers : Quantify caspase-3/7 activation and Annexin V staining in Caco-2 cells .
- Cell Cycle Analysis : Use flow cytometry to detect G2/M arrest .
What analytical methods differentiate polymorphic forms of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
